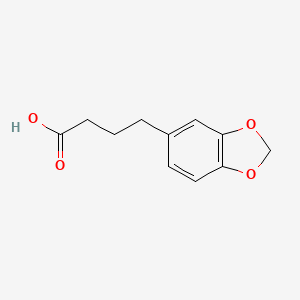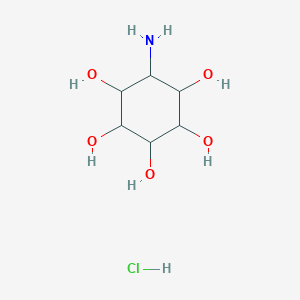
3-Bromo-6-chloro-8-nitroquinoline
Vue d'ensemble
Description
The compound 3-Bromo-6-chloro-8-nitroquinoline is a halogenated quinoline derivative, which is a class of compounds known for their diverse biological activities. Quinoline derivatives have been extensively studied due to their potential applications in medicinal chemistry, particularly as antibacterial and antifungal agents . The
Applications De Recherche Scientifique
Synthesis of Key Intermediates
3-Bromo-6-chloro-8-nitroquinoline serves as a key intermediate in the synthesis of various compounds. For instance, it is crucial in the synthesis of PI3K/mTOR inhibitors, as demonstrated in the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, an important intermediate in this context (Lei et al., 2015).
Fungitoxicity
3-Bromo-6-chloro-8-nitroquinoline and its derivatives have been tested for antifungal activity. Studies show that compounds with chlorine in the 3 position generally exhibit more fungitoxic properties than their bromine analogues. Specific compounds have demonstrated inhibitory effects on various fungi at low concentrations (Gershon, Clarke, & Gershon, 1996).
Synthesis of Quinoline Derivatives
The synthesis process of 3-bromoquinolin-6-ols from diversely substituted 4-nitro- and 4-methoxyanilines involves the use of 3-bromo-6-nitroquinolines as intermediates. These compounds can further be modified to have additional substituents at positions 7 and 8, demonstrating the versatility of 3-bromo-6-chloro-8-nitroquinoline in synthetic chemistry (Lamberth et al., 2014).
Crystal Structure Analysis
The crystal structures of various quinoline derivatives, including those involving 3-bromo-6-chloro-8-nitroquinoline, have been determined. These studies are crucial for understanding the molecular and crystallographic properties of these compounds, which is essential for their applications in various scientific fields (Gotoh & Ishida, 2019).
Electronic Structure Investigation
Studies on the electronic structures of compounds like 8-chloroquinoline and 8-nitroquinoline, which are structurally related to 3-bromo-6-chloro-8-nitroquinoline, have been conducted using FTIR, FT-Raman, and FT-NMR techniques. These studies provide insights into the influence of different substituents on the properties of quinoline compounds (Arjunan et al., 2011).
Orientations Futures
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, with many articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future directions for 3-Bromo-6-chloro-8-nitroquinoline could involve further exploration of its synthesis methods and potential biological activities.
Propriétés
IUPAC Name |
3-bromo-6-chloro-8-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClN2O2/c10-6-1-5-2-7(11)3-8(13(14)15)9(5)12-4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVFYLACFRNJLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1Cl)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327638 | |
| Record name | 3-bromo-6-chloro-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-chloro-8-nitroquinoline | |
CAS RN |
183543-61-5 | |
| Record name | 3-bromo-6-chloro-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




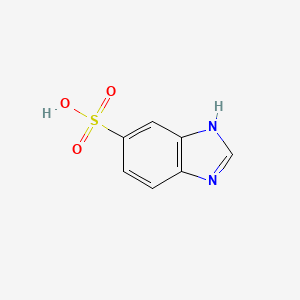
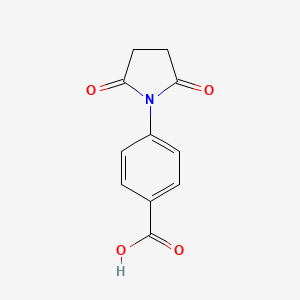
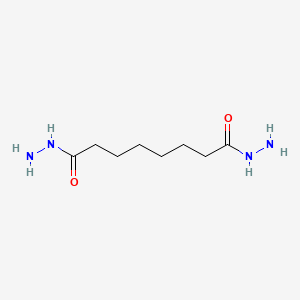
![2,3-Dihydrofuro[2,3-b]quinoline](/img/structure/B1330725.png)
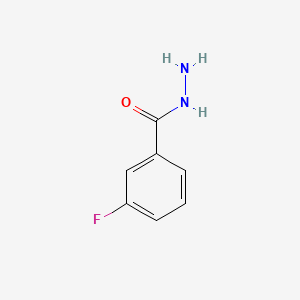
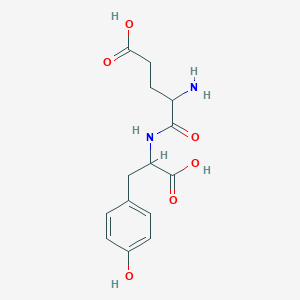
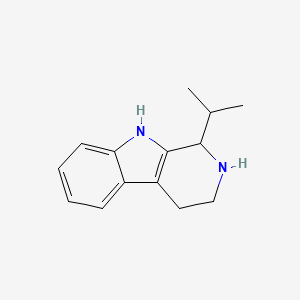
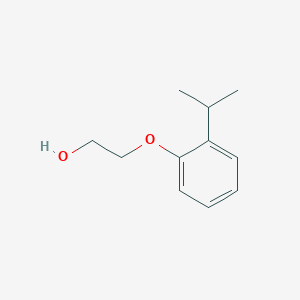
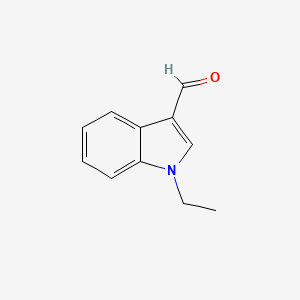
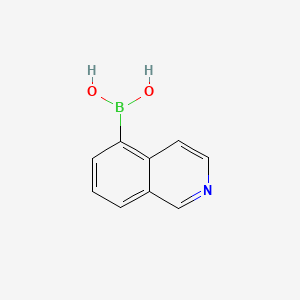
![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1330739.png)
